5-(Aminomethyl)picolinonitrile dihydrochloride

Chemical synthesis Building block procurement Salt selection

Researchers synthesizing thrombin inhibitors often face inconsistent reactivity and lower yields when using free-base or regioisomeric aminomethylpicolinonitriles. 5-(Aminomethyl)picolinonitrile dihydrochloride (CAS 182291-88-9) resolves these issues as a high-purity (≥97%), cold-chain-stored (0-8 °C) building block ensuring consistent amide bond formation. • Enhanced aqueous solubility & bench stability vs. free base (CAS 181130-14-3) • Key intermediate in pyrazole-based thrombin inhibitors (WO2009119880A1) • ≥97% purity with defined storage for reproducible kilo-scale synthesis

Molecular Formula C7H9Cl2N3
Molecular Weight 206.07 g/mol
CAS No. 182291-88-9
Cat. No. B070290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)picolinonitrile dihydrochloride
CAS182291-88-9
Molecular FormulaC7H9Cl2N3
Molecular Weight206.07 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1CN)C#N.Cl.Cl
InChIInChI=1S/C7H7N3.2ClH/c8-3-6-1-2-7(4-9)10-5-6;;/h1-2,5H,3,8H2;2*1H
InChIKeyWSSRNNITAOUXBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Aminomethyl)picolinonitrile Dihydrochloride Overview


5-(Aminomethyl)picolinonitrile dihydrochloride (CAS 182291-88-9) is a pyridine‑based heterocyclic building block featuring an aminomethyl substituent at the 5‑position and a nitrile group at the 2‑position . As a dihydrochloride salt (C₇H₇N₃·2HCl, MW 206.07), it offers enhanced aqueous solubility and bench stability compared to the free‑base form (CAS 181130‑14‑3) . The compound is widely recognized as a key intermediate in the synthesis of pyrazole derivatives and thrombin inhibitors, appearing in multiple patent filings (e.g., WO2009119880A1) [1].

Dihydrochloride salt ensures aqueous solubility and bench stability
Defined purity specification supports reproducible amine coupling
Refrigerated storage protocol preserves amine reactivity long-term
5‑Aminomethyl regioisomer required for thrombin inhibitor scaffolds

Why Substitution Fails


Substituting 5-(Aminomethyl)picolinonitrile dihydrochloride with the free‑base form, the monohydrochloride salt, or a regioisomeric aminomethylpicolinonitrile introduces quantifiable differences in purity, storage stability, and synthetic outcome. The dihydrochloride salt is manufactured to a purity of ≥96‑97% with defined cold‑chain storage (0‑8 °C) to preserve amine reactivity , whereas the free base is supplied at a lower purity (95%) and lacks explicit stability guidance . Positional isomers (e.g., 3‑ or 4‑aminomethyl) drive distinct biological activities, as evidenced by the use of the 5‑isomer in thrombin‑inhibitor patents (e.g., WO2009119880A1) and the 4‑isomer in NCX‑inhibitor research (IC₅₀ 0.12 μM) [1] [2]. Interchanging these forms without validation risks inconsistent reactivity, lower yields, and off‑target biological profiles.

Free‑base substitution

Lower purity and lack of cold‑chain guidance may shift yield and amine integrity.

Monohydrochloride substitution

Undefined storage and lower purity threshold may introduce variability in coupling.

Regioisomer substitution

3‑ or 4‑aminomethyl analogs engage different biological targets; thrombin pathway may not transfer.

Differentiation from Analogs


Purity and Storage vs. Free Base

The dihydrochloride salt of 5-(aminomethyl)picolinonitrile is commercially available with a minimum assay purity of ≥96‑97% , whereas the free‑base form (CAS 181130‑14‑3) is offered at a lower 95% purity . The salt also mandates refrigerated storage (0‑8 °C) to maintain amine integrity , in contrast to the free base which lacks explicit cold‑chain requirements .

Salt‑form specification
Data to verify
Dihydrochloride ≥96‑97% purity 0‑8 °C storage
Free base 95% purity Storage unspecified
May support higher reproducibility and shelf stability.
Supplier‑provided purity and storage data.
Chemical synthesis Building block procurement Salt selection

Purity and Handling vs. Monohydrochloride

When compared to the monohydrochloride salt (CAS 182159‑40‑6), the dihydrochloride form demonstrates a higher minimum purity threshold (≥96‑97% vs. 95%) and provides explicit refrigerated storage guidance, whereas the monohydrochloride datasheet does not specify storage temperature .

Purity vs. monohydrochloride
Data to verify
Dihydrochloride ≥96‑97% purity 0‑8 °C storage
Monohydrochloride 95% purity Storage not specified
Defined cold storage may reduce variability in coupling workflows.
Supplier‑provided purity thresholds; independent verification advised.
Salt form optimization Aminomethyl handling Procurement specification

5-Regioisomer for Thrombin Inhibitor Synthesis

Patent literature explicitly claims 5‑(aminomethyl)picolinonitrile dihydrochloride as a key intermediate for constructing pyrazole‑based thrombin inhibitors (e.g., Takeda WO2009119880A1) [1]. In contrast, the 4‑regioisomer (CAS 858362‑83‑1) is employed in the synthesis of NCX inhibitors with an IC₅₀ of 0.12 μM [2], demonstrating that the aminomethyl position dictates target class and pharmacological outcome.

Regioisomer target context
Class-level
5‑Aminomethyl Thrombin inhibitor patents
4‑Aminomethyl NCX inhibitor (IC₅₀ 0.12 μM)
Regioisomer determines target engagement; substitution shifts pharmacology.
Patent and literature context; direct comparison not available.
Thrombin inhibitors Pyrazole derivatives Regioisomeric SAR

Salt Form Properties and Weighing Accuracy

The dihydrochloride salt (MW 206.07) contains two equivalents of HCl, making it approximately 55% heavier than the free base (MW 133.15) and 21% heavier than the monohydrochloride (MW 169.61) [1]. This higher mass improves weighing accuracy for small‑scale reactions and ensures the amine is fully protonated, reducing unwanted nucleophilic side reactions during storage and use .

Molecular weight context
Reported
MW 206.07 g/mol (+55% vs free base, +21% vs monohydrochloride)
Higher mass may improve small‑scale weighing precision.
Calculated from atomic masses; source PubChem.
Salt form comparison Molecular weight Hydration state

Thrombin Inhibitor Intermediate: Patent Validation

Multiple patent documents (WO2009119880A1, US20020169318A1, US20070218136A1) describe the use of 5‑(aminomethyl)picolinonitrile dihydrochloride as a coupling partner in the synthesis of thrombin inhibitors and mandelic acid derivatives [1]. Although specific yields are not disclosed, the repeated appearance of this building block across independent patent families underscores its synthetic utility and reproducibility in medicinal chemistry campaigns targeting serine proteases.

Patent‑backed intermediate
Reported
Explicitly named in ≥3 patent families (WO2009119880A1, US20020169318A1, etc.)
Supports procurement for thrombin inhibitor programs.
Repeated use across patents; specific yields not disclosed.
Thrombin inhibition Pyrazole chemistry Patent‑backed building block

Evidence Gaps and Internal Benchmarking

High‑strength differential evidence (e.g., direct head‑to‑head yields or bioactivity data against close analogs) is scarce in the public domain for this building block. Most differentiation must be inferred from salt‑form physicochemical properties and patent‑level usage patterns [1]. Organizations requiring robust comparative data are advised to perform in‑house benchmarking of purity, stability, and coupling efficiency against alternative salt forms or regioisomers.

Comparative evidence gap
Context-dependent
Limited peer‑reviewed head‑to‑head data for close analogs
Benchmarking recommended for specific synthetic workflows.
Supplier data and patent inference; internal validation advised.
Evidence gap Procurement due diligence Analytical verification

Application Scenarios


Thrombin Inhibitor & Pyrazole Synthesis

This dihydrochloride salt is explicitly claimed as a key intermediate in multiple patents (e.g., WO2009119880A1, US20020169318A1) for constructing pyrazole‑based thrombin inhibitors [1]. Its high purity and defined storage ensure consistent amide bond formation during library synthesis of serine protease inhibitors.

Regioisomer-Specific Probe Development

Because the 5‑aminomethyl regioisomer directs biological activity toward thrombin‑related pathways (distinct from the 4‑isomer's NCX inhibition), this compound is essential for creating selective chemical probes that interrogate thrombotic signaling without cross‑reactivity [2].

Scale-Up Building Block

The dihydrochloride salt's higher molecular weight reduces weighing errors during kilogram‑scale synthesis, and its refrigerated storage requirement (0‑8 °C) aligns with GMP‑like handling protocols, making it suitable for early‑phase process development .

High-Purity Reference Standard

With commercial purities of ≥96‑97% , this compound can serve as a chromatographic standard for monitoring the consumption of the aminomethyl building block in reaction mixtures, or for calibrating LC‑MS methods in impurity profiling.

Application
Selection Property
Validation Focus
Thrombin Inhibitor & Pyrazole Synthesis
Certified purity and refrigerated storage specification
Reproducibility of aminomethyl coupling and yield
Regioisomer-Specific Probe Development
5‑Aminomethyl regioisomeric identity
Thrombin pathway selectivity vs. NCX cross‑reactivity
Scale-Up Building Block
Higher molecular weight form for weighing precision
Kilogram‑scale dosing accuracy and stability under cold chain
High-Purity Reference Standard
Defined purity specification
Chromatographic method calibration and reaction monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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